2-(4-Benzylmorpholin-3-yl)acetic acid
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Overview
Description
2-(4-Benzylmorpholin-3-yl)acetic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylmorpholin-3-yl)acetic acid typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Benzylmorpholin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-Benzylmorpholin-3-yl)acetic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Benzylmorpholin-3-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets, while the morpholine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Benzylmorpholine: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
3-Morpholineacetic acid: Lacks the benzyl group, resulting in different binding properties and biological activities.
Uniqueness: 2-(4-Benzylmorpholin-3-yl)acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-benzylmorpholin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)8-12-10-17-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBTWOQXDZJDDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626110 |
Source
|
Record name | (4-Benzylmorpholin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111949-91-8 |
Source
|
Record name | (4-Benzylmorpholin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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